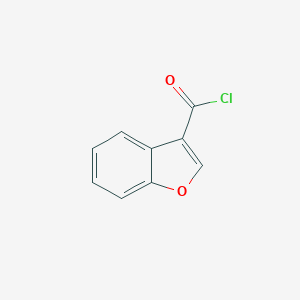

1-Benzofuran-3-carbonyl chloride

説明

Structure

3D Structure

特性

IUPAC Name |

1-benzofuran-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUHWSRVMUQSCNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50515518 | |

| Record name | 1-Benzofuran-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111964-21-7 | |

| Record name | 1-Benzofuran-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 1-Benzofuran-3-carbonyl chloride: Properties, Reactivity, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzofuran-3-carbonyl chloride is a highly reactive and versatile acyl chloride derivative that serves as a critical synthetic intermediate in organic and medicinal chemistry.[1] Its significance is anchored in its ability to act as a robust acylating agent, enabling the efficient introduction of the 1-benzofuran-3-carbonyl moiety into a diverse array of nucleophilic substrates. The benzofuran scaffold is a "privileged structure" in drug discovery, known for a wide spectrum of biological activities.[1] Consequently, this reagent is invaluable for constructing novel small-molecule libraries and as a building block for complex therapeutic agents and functional materials.[1][2] This guide provides a comprehensive overview of its physicochemical properties, reactivity, synthesis, and key applications, supported by detailed experimental protocols and safety information.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of 1-Benzofuran-3-carbonyl chloride is essential for its effective handling, application, and characterization.

Core Properties

The key physicochemical identifiers and properties of 1-Benzofuran-3-carbonyl chloride are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 111964-21-7 | [1][3][4] |

| Molecular Formula | C₉H₅ClO₂ | [3][4] |

| Molecular Weight | 180.59 g/mol | [1][3][4][5] |

| Appearance | Powder / Solid | [3][6][7] |

| Melting Point | 65-66 °C | [7] |

| Boiling Point | 260.8 °C at 760 mmHg | [3] |

| Density | 1.36 g/cm³ | [3] |

| IUPAC Name | 1-benzofuran-3-carbonyl chloride | [1][3][4] |

| InChI Key | YUHWSRVMUQSCNL-UHFFFAOYSA-N | [1][3][4][6][7] |

| SMILES | C1=CC=C2C(=C1)C(=CO2)C(=O)Cl | [3][4] |

Solubility and Stability

1-Benzofuran-3-carbonyl chloride is sensitive to moisture and will readily hydrolyze to the corresponding carboxylic acid.[1][8] Therefore, it must be handled under anhydrous conditions and stored in a dry, inert atmosphere.[1][6][8] It is typically soluble in a range of anhydrous organic solvents, such as dichloromethane (DCM), tetrahydrofuran (THF), and toluene.

Spectroscopic Signature

Spectroscopic analysis is critical for confirming the identity and purity of the compound.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong carbonyl (C=O) stretching absorption of the acyl chloride group. This peak is expected at a high frequency, typically in the range of 1750-1815 cm⁻¹, which is characteristic of highly reactive acid halides.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the four protons on the benzene ring and the proton at the C-2 position of the furan ring. The exact shifts and coupling patterns depend on the substitution. Protons on carbons adjacent to carbonyl groups are generally deshielded and resonate in the 2.0-3.0 ppm region, though in this aromatic system, they are part of the main ring structure.[9]

-

¹³C NMR: The carbonyl carbon is highly deshielded due to the electronegativity of both the oxygen and chlorine atoms, and its signal is expected to appear in the δ 160-180 ppm range.[9] The other aromatic carbons of the benzofuran ring will appear in the typical δ 110-155 ppm region.

-

Reactivity and Synthetic Utility

The chemical behavior of 1-Benzofuran-3-carbonyl chloride is dominated by the high electrophilicity of the carbonyl carbon, making it a powerful acylating agent.[1]

The Electrophilic Acyl Chloride Moiety

The carbonyl carbon in 1-Benzofuran-3-carbonyl chloride is highly electrophilic. This is a direct consequence of the strong electron-withdrawing inductive effects of both the adjacent carbonyl oxygen and the chlorine atom.[1] This high degree of electrophilicity makes it a prime target for nucleophilic attack.[1]

The principal reaction is Nucleophilic Acyl Substitution . This mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, followed by the expulsion of the chloride ion, which is an excellent leaving group. This process efficiently transfers the 1-benzofuran-3-carbonyl group to the nucleophile.[1]

Caption: General workflow for nucleophilic acyl substitution.

This reactivity allows for the facile synthesis of a wide range of derivatives:

-

Amides: Reaction with primary or secondary amines.

-

Esters: Reaction with alcohols.

-

Thioesters: Reaction with thiols.[1]

The Benzofuran Ring Reactivity

The presence of the potent electron-withdrawing carbonyl chloride group at the C-3 position significantly deactivates the benzofuran ring towards electrophilic aromatic substitution (EAS).[1] This deactivation makes further substitution on the ring more challenging compared to the unsubstituted benzofuran parent molecule.

Friedel-Crafts Acylation

One of the most powerful applications of 1-Benzofuran-3-carbonyl chloride is in Friedel-Crafts acylation reactions. In the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃), it can acylate other aromatic rings, forming a new carbon-carbon bond.[1][10] This reaction is a cornerstone for building more complex molecular architectures, such as those found in the antiarrhythmic drug dronedarone, where a substituted benzoyl group is attached at the C-3 position.[1][2]

Caption: Key steps in a Friedel-Crafts acylation reaction.

Synthesis

1-Benzofuran-3-carbonyl chloride is typically prepared from its corresponding carboxylic acid, 1-benzofuran-3-carboxylic acid. The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. Common reagents for this purpose include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of dimethylformamide (DMF).

Caption: General workflow for the synthesis of the title compound.

Applications in Research and Drug Development

The benzofuran nucleus is a prevalent scaffold in numerous biologically active natural products and synthetic drugs.[2][11] It has been explored for a wide range of therapeutic areas, including Alzheimer's disease, cancer, and microbial infections.[11][12]

1-Benzofuran-3-carbonyl chloride serves as a key building block for accessing derivatives of this important heterocycle. Its utility lies in:

-

Library Synthesis: Rapidly generating libraries of amides and esters for high-throughput screening in drug discovery programs.[1]

-

Targeted Synthesis: Acting as a crucial intermediate in the multi-step synthesis of complex target molecules, such as antiarrhythmics and enzyme inhibitors.[1][2]

-

Material Science: Functioning as a monomer or building block for the creation of functional polymers and complex organic frameworks.[1]

Experimental Protocols

The following protocols are representative examples of how 1-Benzofuran-3-carbonyl chloride is used in synthesis. Note: These are generalized procedures and may require optimization for specific substrates. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of N-Benzyl-1-benzofuran-3-carboxamide (Amide Formation)

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzylamine (1.0 eq.) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Addition: Dissolve 1-Benzofuran-3-carbonyl chloride (1.05 eq.) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 15-20 minutes. A tertiary amine base like triethylamine (1.1 eq.) is often included to scavenge the HCl byproduct.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Friedel-Crafts Acylation of Anisole

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Cool the suspension to 0 °C.

-

Reagent Addition: Add anisole (1.0 eq.) to the stirred suspension. In the dropping funnel, prepare a solution of 1-Benzofuran-3-carbonyl chloride (1.1 eq.) in the same anhydrous solvent.

-

Reaction: Add the acyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC.

-

Quenching & Workup: Carefully and slowly quench the reaction by pouring it over crushed ice containing concentrated HCl. Transfer to a separatory funnel and extract with DCM.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the resulting crude solid or oil by flash column chromatography.

Safety and Handling

1-Benzofuran-3-carbonyl chloride is a hazardous chemical that requires careful handling.

-

Hazards: It is corrosive and causes severe skin burns and eye damage. It is harmful if swallowed and may cause respiratory irritation.[6] The compound is classified as a "Danger" signal word substance.[6]

-

Handling: Always handle in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Avoid breathing dust or vapors.[6]

-

Storage: Due to its moisture sensitivity, it must be stored in a tightly sealed container under an inert, dry atmosphere (e.g., under argon or nitrogen).[6][8] Refrigeration (2-8 °C or colder) is recommended to ensure long-term stability.[3][6][7]

-

Decomposition: Decomposes in contact with water.[8] Hazardous decomposition products upon heating or in a fire include carbon monoxide, carbon dioxide, chlorine, and hydrogen chloride gas.[8]

Conclusion

1-Benzofuran-3-carbonyl chloride is a pivotal reagent in modern organic and medicinal chemistry. Its high reactivity, governed by the electrophilic acyl chloride group, provides a reliable and efficient method for incorporating the biologically significant benzofuran scaffold into a multitude of molecular structures. A thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its full potential in the synthesis of novel therapeutics, functional materials, and other advanced chemical entities.

References

- 1-Benzofuran-3-carbonyl Chloride | High-Purity Reagent - Benchchem. (n.d.). Benchchem.

- 1-benzofuran-3-carbonyl chloride | CAS 111964-21-7 | AMERICAN ELEMENTS ®. (n.d.). American Elements.

- 1-BENZOFURAN-3-CARBONYL CHLORIDE | CAS 111964-21-7 - Matrix Fine Chemicals. (n.d.).

- 1-benzofuran-3-carbonyl chloride | 111964-21-7 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- Benzofuran-3-carbonyl chloride | 111964-21-7 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- 1-benzofuran-3-carbonyl chloride | 111964-21-7. (n.d.). Angene.

- Benzo[b]furan-3-carbonyl chloride | 111964-21-7 - Apollo Scientific. (n.d.). Apollo Scientific.

- Benzofuran, chloro- | C8H5ClO | CID 184653 - PubChem. (n.d.). PubChem.

- SAFETY DATA SHEET - 1-Benzofuran-5-carbonyl chloride. (2023, September 5). Fisher Scientific.

- Reactivity of Benzofuran Derivatives. (2026, January 19).

- SAFETY DATA SHEET - 2,3-Benzofuran. (2025, January 15). TCI Chemicals.

- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.

- Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. (n.d.). ACS Omega.

- Supporting Information for: Palladium-Catalyzed Three-Component Reaction of Alkenes, o-Alkynylphenols and N-Substituted Maleimides. (n.d.). Royal Society of Chemistry.

- SAFETY DATA SHEET - Carbonyl Chloride. (2024, June 6). GHC.

- Synthesis of Benzofurans - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str

- Total synthesis of natural products containing benzofuran rings. (2017, May 5). RSC Publishing.

- Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacet

- Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease. (2018, July 6). ChemMedChem.

- 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts.

Sources

- 1. 1-Benzofuran-3-carbonyl Chloride | High-Purity Reagent [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. americanelements.com [americanelements.com]

- 4. 1-BENZOFURAN-3-CARBONYL CHLORIDE | CAS 111964-21-7 [matrix-fine-chemicals.com]

- 5. 111964-21-7 Cas No. | Benzo[b]furan-3-carbonyl chloride | Apollo [store.apolloscientific.co.uk]

- 6. Benzofuran-3-carbonyl chloride | 111964-21-7 [sigmaaldrich.com]

- 7. 1-benzofuran-3-carbonyl chloride | 111964-21-7 [sigmaaldrich.cn]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 12. Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Benzofuran-3-carbonyl chloride molecular structure and weight

1-Benzofuran-3-Carbonyl Chloride: Structural Dynamics, Physicochemical Properties, and Synthetic Applications in Drug Discovery

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of efficiently introducing privileged scaffolds into early-stage pharmacophores. The benzofuran nucleus is ubiquitous in biologically active molecules, ranging from anti-arrhythmics to novel ion channel antagonists. 1-Benzofuran-3-carbonyl chloride serves as the premier electrophilic building block for functionalizing the C-3 position of the benzofuran ring (). This technical guide details the structural properties, mechanistic causality, and self-validating synthetic protocols associated with this critical reagent.

Molecular Architecture & Physicochemical Profiling

1-Benzofuran-3-carbonyl chloride is a highly reactive acyl chloride derivative. The molecule consists of a bicyclic benzofuran core—a fused benzene and furan ring—equipped with a carbonyl chloride moiety at the 3-position. The adjacent oxygen of the carbonyl group and the highly electronegative chlorine atom exert strong electron-withdrawing effects, rendering the carbonyl carbon exceptionally electrophilic ().

| Property | Value |

| Chemical Name | 1-Benzofuran-3-carbonyl chloride |

| CAS Number | 111964-21-7 |

| Molecular Formula | C9H5ClO2 |

| Molecular Weight | 180.59 g/mol |

| Melting Point | 65-66 °C |

| SMILES String | ClC(=O)C1=COC2=C1C=CC=C2 |

| InChIKey | YUHWSRVMUQSCNL-UHFFFAOYSA-N |

Quantitative structural data compiled from Matrix Fine Chemicals () and Sigma-Aldrich ().

Mechanistic Causality: The Acyl Chloride Advantage

In synthetic design, we must constantly weigh atom economy against reaction kinetics. Why utilize an acyl chloride instead of the corresponding 1-benzofuran-3-carboxylic acid?

The causality lies in the thermodynamic driving force. Carboxylic acids require stoichiometric coupling reagents (e.g., HATU, EDC) to form active esters, generating significant chemical waste and complicating downstream purification. By contrast, 1-benzofuran-3-carbonyl chloride undergoes rapid nucleophilic acyl substitution. The high-energy C-Cl bond is easily broken following nucleophilic attack, leading to the irreversible expulsion of a chloride leaving group (). This intrinsically drives the reaction forward without exogenous coupling agents, making it ideal for high-throughput library synthesis.

Nucleophilic acyl substitution mechanism of 1-benzofuran-3-carbonyl chloride.

Experimental Workflows & Self-Validating Protocols

Protocol A: Nucleophilic Acyl Substitution (Synthesis of TRPM3 Antagonists)

This protocol is adapted from recent patent literature detailing the synthesis of TRPM3 mediated disorder therapeutics ().

-

Step 1: Anhydrous Preparation. Dissolve 3-aminopyrrolidin-2-one (0.520 mmol) and N,N-Diisopropylethylamine (DIPEA) (0.520 mmol) in 3 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts as an acid scavenger to neutralize the HCl generated during the reaction. Without DIPEA, the HCl would protonate the 3-aminopyrrolidin-2-one, destroying its nucleophilicity and halting the reaction.

-

-

Step 2: Controlled Acylation. Dissolve 1-benzofuran-3-carbonyl chloride (0.520 mmol) in a minimal volume of anhydrous DCM and add it dropwise to the amine mixture at 0 °C.

-

Causality: Acyl substitution is highly exothermic. Dropwise addition controls the thermal runaway, preventing the degradation of the pyrrolidinone ring and minimizing side reactions.

-

-

Step 3: Reaction Maturation. Allow the reaction mixture (RM) to warm to room temperature (RT) and stir for 18 hours.

-

Step 4: Self-Validation (Crucial). Before proceeding to purification, remove a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze via LC-MS. The system is self-validating when the chromatogram shows the complete disappearance of the m/z ~180 peak (starting material) and the emergence of the corresponding amide mass. If starting material persists, add an additional 0.1 eq of the acyl chloride.

-

Step 5: Purification. Filter off any precipitated salts. Purify the filtrate by Flash Column Chromatography (FCC) on silica gel using a gradient of MeOH (0% to 20%) in DCM to afford the pure amide ().

Self-validating experimental workflow for amidation via nucleophilic acyl substitution.

Protocol B: Friedel-Crafts Acylation (C-C Bond Formation)

1-Benzofuran-3-carbonyl chloride is also pivotal in Friedel-Crafts acylations, a key step in synthesizing complex scaffolds like the anti-arrhythmic drug dronedarone ().

-

Step 1: Lewis Acid Complexation. Suspend Aluminum Chloride (AlCl3) in anhydrous 1,2-dichloroethane (DCE). Add 1-benzofuran-3-carbonyl chloride.

-

Causality: The strong Lewis acid (AlCl3) coordinates with the chlorine atom of the acyl chloride, abstracting it to generate a highly reactive, resonance-stabilized acylium ion. This step is mandatory to increase the electrophilicity of the carbonyl carbon sufficiently to attack an aromatic ring.

-

-

Step 2: Electrophilic Aromatic Substitution. Introduce the aromatic substrate. The acylium ion attacks the electron-rich aromatic ring, forming a Wheland intermediate.

-

Step 3: Quenching and Validation. Quench the reaction carefully with ice-cold 1M HCl.

-

Causality: The acidic quench serves a dual purpose: it destroys the active aluminum complex (stopping the reaction) and protonates the resulting ketone for efficient extraction into the organic phase. Validate the organic layer via TLC (UV active at 254 nm) to ensure the target 3-aroylbenzofuran derivative has formed before solvent evaporation.

-

Friedel-Crafts acylation pathway for synthesizing 3-aroylbenzofuran derivatives.

Handling, Storage, and Safety Parameters

As an acyl chloride, this compound demands rigorous handling protocols to maintain its structural integrity and ensure laboratory safety.

-

Moisture Sensitivity: Exposure to atmospheric moisture causes rapid hydrolysis, converting the reagent back into 1-benzofuran-3-carboxylic acid and releasing corrosive HCl gas. All transfers must occur in a glovebox or via Schlenk line techniques.

-

Storage: Must be stored at -10 °C under an inert atmosphere (Argon or Nitrogen) to prevent degradation over time ().

-

Safety Profile: Classified under GHS as Danger. It causes severe skin burns and eye damage (H314) and is harmful if swallowed (H302) (). Full PPE, including heavy-duty nitrile gloves and a face shield, is mandatory during preparation.

References

-

1-BENZOFURAN-3-CARBONYL CHLORIDE | CAS 111964-21-7 - Matrix Fine Chemicals -[Link]

- US20240336602A1 - Heterocycle derivatives for treating trpm3 mediated disorders - Google P

Chemical Stability and Storage Dynamics of 1-Benzofuran-3-carbonyl Chloride: A Comprehensive Guide for Synthetic Applications

Introduction: The Reactivity-Stability Paradox

In medicinal chemistry and drug development, the benzofuran scaffold is a privileged structure, frequently utilized to target various enzymes and receptors in oncology and neuroscience[1]. To introduce this pharmacophore into complex small molecules, 1-Benzofuran-3-carbonyl chloride (CAS: 111964-21-7)[2] is widely employed as a robust acylating agent.

As a Senior Application Scientist, I frequently observe that the failure of downstream acylation reactions is rarely due to the synthetic strategy itself, but rather the insidious degradation of the acyl chloride precursor. The carbonyl carbon in 1-Benzofuran-3-carbonyl chloride is highly electrophilic. This is driven by the synergistic electron-withdrawing effects of the adjacent chlorine atom and the inductive pull from the oxygen atom within the benzofuran ring[1]. While this extreme electrophilicity ensures rapid, high-yielding coupling reactions with amines, alcohols, and thiols, it inherently compromises the reagent's stability, making it exquisitely sensitive to nucleophilic attack by atmospheric moisture[3].

Mechanisms of Degradation: Hydrolysis and Solvolysis

The primary threat to the chemical stability of 1-Benzofuran-3-carbonyl chloride is hydrolysis. When exposed to even trace amounts of water, the nucleophilic oxygen of H₂O attacks the electrophilic carbonyl carbon. This forms a transient tetrahedral intermediate that rapidly collapses, expelling a chloride ion to yield 1-benzofuran-3-carboxylic acid and stoichiometric hydrogen chloride (HCl) gas[3].

The generation of HCl is particularly problematic. Not only does it autocatalyze further degradation, but it also causes dangerous pressure build-up within sealed storage containers[3]. Macroscopically, this degradation manifests as cloudiness in the liquid (due to HCl release and insolubility of the resulting acid) or a distinct yellowing of the reagent[1].

Caption: Hydrolysis mechanism of 1-Benzofuran-3-carbonyl chloride upon moisture exposure.

Quantitative Stability Assessment

Understanding the environmental limits of this reagent is critical for experimental design. The table below summarizes the stability profile of 1-Benzofuran-3-carbonyl chloride across various conditions.

Table 1: Solvolysis and Stability Profile

| Condition / Solvent | Nucleophilicity | Relative Stability | Primary Degradation Risk | Recommended Action |

| Atmospheric Air | High (H₂O vapor) | Poor (< 1 Hour) | Rapid hydrolysis to carboxylic acid and HCl[3] | Handle strictly in a glovebox or under inert gas. |

| Protic Solvents (e.g., MeOH, EtOH) | High | Poor (Seconds to Minutes) | Rapid solvolysis to the corresponding ester | Avoid completely unless the specific goal is ester synthesis. |

| Aprotic Solvents (e.g., DCM, THF) | Low | Moderate (Days) | Trace moisture ingress leading to slow hydrolysis | Dry solvents over activated 3Å molecular sieves prior to use. |

| Neat Storage (0–6°C, Argon) | None | Excellent (Months to Years) | Thermal degradation, seal failure | Store in amber vials, validate periodically via NMR[1]. |

Self-Validating Storage and Handling Protocols

To ensure the integrity of 1-Benzofuran-3-carbonyl chloride, laboratories must implement a self-validating storage system. This means the protocol not only protects the chemical but includes built-in quality control steps to verify that the protection is working. While some suppliers recommend storage at -10°C[4], maintaining the reagent strictly between 0–6°C under inert conditions is generally sufficient to halt kinetic degradation[1].

Methodology 1: Anhydrous Aliquoting and Storage

Do not store this reagent in a single, frequently opened bulk container. Repeated exposure to ambient air will inevitably degrade the stock.

-

Glovebox Transfer: Transfer the bulk reagent bottle into a strictly anhydrous glovebox (moisture < 1 ppm).

-

Visual Inspection: Examine the reagent. Causality: Cloudiness or a yellow tint indicates that moisture has already breached the seal, leading to HCl release and acid precipitation[1].

-

Aliquoting: Dispense the working volume into pre-dried, amber glass vials. Causality: Amber glass prevents UV-induced photolytic radical pathways that could compromise the benzofuran ring system.

-

Inert Gas Purging: Overlay the headspace of each vial with dry Argon. Causality: Argon is significantly denser than Nitrogen (1.78 kg/m ³ vs 1.25 kg/m ³). It forms a heavy, protective blanket over the liquid phase, effectively displacing atmospheric moisture and preventing its ingress when the vial is briefly opened.

-

Sealing: Seal with PTFE-lined caps and wrap the outer seam tightly with Parafilm or electrical tape.

-

Cold Storage: Store the aliquots in a dedicated desiccated container within a refrigerator at 0–6°C[1]. Causality: Lowering the temperature reduces the kinetic energy of the system, thereby decreasing the rate constant of any potential hydrolysis reactions according to the Arrhenius equation.

Methodology 2: Self-Validating Quality Control (NMR & KF Titration)

Before initiating a critical, multi-step synthesis, the integrity of the stored aliquot must be verified.

-

Sample Preparation: Inside the glovebox, extract 50 µL of the reagent using a dry, gas-tight syringe.

-

Karl Fischer (KF) Titration: Inject 20 µL of the sample into a coulometric KF titrator. Causality: Coulometric KF is highly sensitive for trace water detection. The moisture content must register at <0.1% w/w to validate the integrity of the storage seal[1].

-

NMR Sample Preparation: Dissolve the remaining 30 µL of the reagent in 0.5 mL of anhydrous CDCl₃ (ampouled, stored over silver foil).

-

¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum at 25°C.

-

Data Interpretation: Analyze the carbonyl region. The presence of a sharp singlet at ~170 ppm confirms the intact carbonyl chloride. If a secondary peak emerges at ~165 ppm , this indicates the formation of 1-benzofuran-3-carboxylic acid via hydrolysis[1]. Action: Discard the batch if the acid peak exceeds 5% relative integration.

Caption: Self-validating workflow for the storage and handling of moisture-sensitive acyl chlorides.

Conclusion

The successful application of 1-Benzofuran-3-carbonyl chloride in drug discovery relies entirely on the rigorous mitigation of its electrophilic vulnerability. By transitioning from passive storage to a self-validating system—utilizing dense inert gases (Argon), strict thermal control (0–6°C), and routine ¹³C NMR/KF validation—researchers can eliminate reagent degradation as a variable in complex synthetic workflows.

References

-

Benchchem. "1-Benzofuran-3-carbonyl Chloride | High-Purity Reagent". Retrieved from: 1

-

Matrix Fine Chemicals. "1-BENZOFURAN-3-CARBONYL CHLORIDE | CAS 111964-21-7". Retrieved from: 2

-

Sigma-Aldrich. "1-benzofuran-3-carbonyl chloride | 111964-21-7". Retrieved from: 4

-

BASF. "Acid Chlorides and Chloroformates - Safety and Handling". Retrieved from: 3

Sources

Unlocking the Pharmacological Potential of Benzofuran-Containing Molecules: A Technical Guide to Biological Activities and Experimental Validation

Executive Summary

The benzofuran scaffold is a privileged structure in modern medicinal chemistry. Its unique planar and aromatic characteristics make it an ideal pharmacophore for designing highly selective therapeutic agents. This whitepaper provides an in-depth technical analysis of the biological activities of benzofuran-containing molecules, focusing on their mechanisms of action in oncology and infectious diseases. Furthermore, it details self-validating experimental workflows, explaining the fundamental causality behind each protocol step to empower researchers and drug development professionals.

The Benzofuran Scaffold: A Privileged Pharmacophore

The benzofuran nucleus, characterized by fused benzene and furan rings, serves as a highly versatile structural motif. Its planar, aromatic nature allows for strong

Clinical Validation: FDA-Approved Benzofuran Therapeutics

The therapeutic viability of the benzofuran core is validated by several widely utilized FDA-approved drugs:

-

Amiodarone : A highly effective Class III antiarrhythmic agent. The benzofuran moiety (2-butyl-3-benzofuranyl) is critical for its integration into myocardial cell membranes, where it prolongs the action potential duration and refractory period by blocking potassium channels 2.

-

Vilazodone (Viibryd) : Approved for Major Depressive Disorder (MDD), vilazodone functions as a Serotonin Partial Agonist-Reuptake Inhibitor (SPARI). The benzofuran-2-carboxamide group enhances its binding affinity to the 5-HT1A receptor and the serotonin transporter, providing a dual mechanism of action that differentiates it from traditional SSRIs 3.

Anticancer Activity: Targeting the Microtubule Network

One of the most promising applications of novel benzofuran derivatives is in oncology, specifically as tubulin polymerization inhibitors. Microtubules are highly dynamic cytoskeletal structures essential for cell division.

Mechanistic Causality : Benzofuran derivatives, particularly those with methoxy substitutions (e.g., 3,4,5-trimethoxyphenyl groups), act as structural analogs of colchicine. They bind competitively to the colchicine-binding pocket at the

Benzofuran-induced apoptotic signaling pathway via tubulin polymerization inhibition.

Experimental Workflow: In Vitro Tubulin Polymerization Assay

To validate the specific anti-microtubule mechanism of a novel benzofuran derivative, researchers must isolate the tubulin interaction from general cytotoxicity. The following self-validating protocol utilizes fluorescence enhancement to monitor microtubule assembly in real-time.

Step-by-Step Methodology & Causality:

-

Preparation of Tubulin : Resuspend purified porcine brain tubulin (>99% purity) in PEM buffer (PIPES, EGTA, MgCl2) supplemented with 1 mM GTP.

-

Causality: PIPES maintains the optimal pH (6.9) without interfering with metal ions. EGTA chelates calcium ions, which are known to depolymerize microtubules, thereby preventing spontaneous degradation. Mg2+ is a required structural cofactor, and GTP provides the necessary thermodynamic energy for heterodimers to undergo the conformational changes required for assembly.

-

-

Compound Incubation : Aliquot the tubulin mixture into a pre-warmed 96-well half-area plate. Add the benzofuran derivative (test), Colchicine (positive control for inhibition), Paclitaxel (positive control for stabilization), and DMSO (vehicle control).

-

Causality: Including both an inhibitor and a stabilizer establishes a self-validating system, ensuring the assay's dynamic range is fully functional and distinguishing true inhibition from assay failure.

-

-

Initiation and Monitoring : Transfer the plate to a fluorescence microplate reader pre-heated to 37°C.

-

Causality: Microtubule assembly is an endothermic process in vitro; it requires physiological temperatures (37°C) to initiate the nucleation phase.

-

-

Data Acquisition : Measure fluorescence (Excitation: 340 nm / Emission: 430 nm) every minute for 60 minutes.

-

Causality: A fluorescent reporter (e.g., DAPI) incorporated into the buffer experiences an enhanced quantum yield when intercalating into the hydrophobic pockets of the polymerized microtubule lattice, providing a real-time, objective readout of assembly kinetics.

-

-

Kinetics Calculation : Calculate the Vmax (maximum rate of polymerization) from the linear growth phase of the fluorescence curve to determine the IC50.

Step-by-step in vitro tubulin polymerization assay workflow for benzofuran screening.

Antimicrobial Activity and Structure-Activity Relationship (SAR)

Beyond oncology, benzofurans exhibit significant antimicrobial properties. SAR studies reveal that the presence of a double bond between the C-2 and C-3 positions expands the conjugated system. This increases the molecule's hydrophobicity, facilitating its penetration through the lipid-rich cell membranes of pathogenic fungi and bacteria. Furthermore, aza-benzofuran analogs tend to show superior antibacterial activity, whereas oxa-benzofurans exhibit stronger antifungal profiles 5.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

To accurately quantify antimicrobial efficacy and establish SAR, the broth microdilution method is employed.

Step-by-Step Methodology & Causality:

-

Inoculum Preparation : Standardize the microbial suspension to a 0.5 McFarland standard (approx.

CFU/mL).-

Causality: Standardization ensures a uniform microbial load. This prevents false positives caused by under-inoculation and false negatives (artificially high MIC) caused by overwhelming the compound with an excessive bacterial load.

-

-

Serial Dilution : Perform two-fold serial dilutions of the benzofuran derivative in Mueller-Hinton broth (for bacteria) or RPMI 1640 (for fungi) across a 96-well plate.

-

Incubation and Readout : Incubate the plates at 37°C for 24 hours. Add resazurin dye (0.015%) to each well.

-

Causality: Visual assessment of turbidity is highly subjective and prone to error, especially with lipophilic benzofuran compounds that may precipitate in aqueous media. Resazurin is an oxidation-reduction indicator; metabolically active cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides a binary, objective colorimetric endpoint for cell viability, ensuring the trustworthiness of the data.

-

Quantitative Data Summary

The following table synthesizes the biological activities, mechanisms, and potencies of key benzofuran derivatives and approved drugs discussed in recent literature.

| Compound / Derivative | Primary Target / Mechanism | Disease Application | Potency / IC50 | Ref |

| Amiodarone | Potassium Channel Blocker | Cardiac Arrhythmia | Clinical Dose: 200 mg | 2 |

| Vilazodone | 5-HT1A Agonist & SSRI | Major Depressive Disorder | Clinical Dose: 40 mg | 3 |

| Compound 3h (5-amino-6-methoxy) | Tubulin Polymerization Inhibition | Leukemia (HL-60, U937) | 16 – 24 nM | 4 |

| Compound 30a | Tubulin Polymerization Inhibition | Hepatocellular Carcinoma | 8.49 – 16.72 | 6 |

| Compound 6 (Oxa-benzofuran) | Fungal Cell Membrane Penetration | Fungal Infections | 12.5 – 25 | 5 |

References

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - MDPI.

- Synthesis and antitumor molecular mechanism of agents based on amino 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan: inhibition of tubulin and induction of apoptosis - PubMed.

- Anticancer therapeutic potential of benzofuran scaffolds - RSC Publishing.

- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - MDPI.

- 75-188 Amiodarone Hydrochloride Final Print Label - FDA.gov.

- Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder - PMC.

Sources

- 1. mdpi.com [mdpi.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antitumor molecular mechanism of agents based on amino 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan: inhibition of tubulin and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

Benzofuran as a Privileged Scaffold in Medicinal Chemistry: A Technical Guide

Executive Summary

In modern medicinal chemistry, the identification and optimization of "privileged scaffolds"—core molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational drug design. Benzofuran, a bicyclic heterocycle consisting of a benzene ring fused to a furan ring, stands out as a premier privileged scaffold. This technical guide explores the structural rationale behind benzofuran's versatility, details a field-proven, green synthetic protocol for its construction, and deconstructs the Structure-Activity Relationship (SAR) logic used to optimize its pharmacological profile across oncology, neurology, and immunology.

Structural Rationale: Why Benzofuran?

The benzofuran core owes its privileged status to a unique combination of physicochemical properties. Its planar, highly conjugated aromatic system allows for extensive

Synthetic Methodologies: Constructing the Core

While traditional syntheses of benzofurans often rely on expensive palladium-catalyzed Sonogashira couplings followed by intramolecular cyclization 2, the Rap-Stoermer reaction has emerged as a highly efficient, atom-economical alternative. This reaction involves the condensation of substituted salicylaldehydes with

Step-by-Step Methodology: TEA-Catalyzed Solvent-Free Synthesis

As an Application Scientist, ensuring reproducibility requires understanding the why behind each step. The following protocol outlines a self-validating system for synthesizing benzofuran-2-yl ketones.

-

Reagent Preparation : Weigh equimolar amounts of substituted salicylaldehyde (1.0 mmol) and

-haloketone (1.0 mmol).-

Causality: Maintaining strict equimolar stoichiometry prevents the formation of unreacted starting material impurities, significantly simplifying downstream chromatographic purification.

-

-

Catalyst Addition : Add Triethylamine (TEA) (1.5 equivalents) directly to the neat mixture.

-

Causality: TEA acts dually as a base to deprotonate the phenol (generating a reactive phenoxide ion) and as a mild nucleophilic catalyst to drive the subsequent Dieckmann-type intramolecular aldol condensation 3.

-

-

Sealed-Vessel Reaction : Seal the reaction mixture in a pressure tube and heat to 130°C for 2–4 hours.

-

Causality: Solvent-free conditions maximize the effective concentration and collision frequency of the reactants. Because TEA boils at ~89°C, the sealed vessel is critical to maintain internal pressure and prevent catalyst volatilization at 130°C.

-

-

Quenching & Partitioning : Cool to room temperature. Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride (

).-

Causality: The mildly acidic

wash neutralizes residual TEA (forming water-soluble TEA-HCl) and drives the highly lipophilic benzofuran product entirely into the organic ethyl acetate layer.

-

-

Self-Validation & Characterization :

-

Validation System: The completion of the reaction is self-validated by monitoring crude

-NMR. The reaction is deemed complete when the characteristic aldehyde proton peak (~10.0 ppm) entirely disappears, replaced by the distinct furan C-3 proton singlet emerging around 7.5 ppm.

-

Fig 1: Mechanistic workflow of the TEA-catalyzed Rap-Stoermer synthesis of benzofurans.

Pharmacological Diversity & Target Engagement

The true power of the benzofuran scaffold lies in its modularity. By substituting specific positions on the core ring, medicinal chemists can drastically shift the molecule's biological target. Below is a quantitative summary of recent benzofuran derivatives and their corresponding biological activities.

| Compound Derivative | Target / Cell Line | IC | Biological Activity |

| 3-Bromo-3-methylbenzofuran | HL60 (Acute Leukemia) | 0.1 µM | Potent Cytotoxic / Anticancer 1 |

| 4-Fluoro-2-benzofuranyl amiloride | uPA (Urokinase) | IC | Metastasis Inhibitor 1 |

| 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan | HeLa (Cervical Cancer) | 16 – 24 nM | Tubulin Polymerization Inhibitor 4 |

| 2-Arylbenzofuran derivative | AChE / BACE1 | 0.086 µM / 0.043 µM | Neuroprotective / Anti-Alzheimer's [[5]]() |

| Aza-benzofuran (Compound 1) | iNOS (RAW 264.7 Macrophages) | 17.31 µM | Anti-inflammatory 6 |

Structure-Activity Relationship (SAR) Optimization

Optimizing the benzofuran scaffold requires precise structural tuning. SAR studies have established clear logical pathways for derivatization:

-

C-2 Position (Aroyl/Alkyl Groups): Substitutions at the C-2 position dictate the primary spatial orientation of the molecule within target binding pockets. For instance, adding an amiloride group here yields potent urokinase (uPA) inhibitors [[1]]().

-

C-3 Position (Halogens & Methyls): The introduction of a halogen (e.g., Bromine) or a methyl group at the C-3 position significantly enhances cytotoxicity against leukemia cell lines (HL60). This is caused by an increase in lipophilicity and the introduction of specific halogen-bonding interactions that stabilize the drug-target complex 1.

-

C-5/C-6 Positions (Methoxy Groups): Methoxy substitutions at the C-5 or C-6 positions are critical for mimicking the pharmacophore of Combretastatin A-4 (CA-4). This specific electronic configuration allows the derivative to bind tightly to the colchicine site of tubulin, dropping the IC

for tubulin polymerization inhibition into the low nanomolar range (16–24 nM) [[4]]().

Fig 2: Structure-Activity Relationship (SAR) optimization logic for the benzofuran core.

Conclusion

Benzofuran remains an indispensable tool in the medicinal chemist's arsenal. By leveraging green synthetic protocols like the solvent-free Rap-Stoermer reaction and applying rigorous SAR logic, researchers can continuously evolve this privileged scaffold to address complex pathologies ranging from aggressive carcinomas to neurodegenerative diseases.

References

-

Rap‐Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions, ChemistrySelect. 3

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies, ACS Omega.2

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022, MDPI. 4

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity, PMC. 1

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046, PMC. 6

-

A Comparative Guide to the Biological Activity of Benzofuran and Dibenzofuran Derivatives, Benchchem.5

Sources

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of 1-Benzofuran-3-carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Understanding the Reagent

1-Benzofuran-3-carbonyl chloride (CAS No. 111964-21-7, Molecular Formula: C₉H₅ClO₂) is a highly reactive acyl chloride that serves as a critical intermediate in organic and medicinal chemistry.[1][2] Its utility lies in its function as a potent acylating agent, enabling the introduction of the 1-benzofuran-3-carbonyl moiety into various nucleophilic substrates to synthesize a wide array of amides, esters, and thioesters.[1] The benzofuran scaffold is a privileged core in many biologically active compounds, making this reagent particularly valuable in drug discovery and materials science.[1]

However, the very reactivity that makes 1-Benzofuran-3-carbonyl chloride a valuable synthetic tool also necessitates stringent safety and handling precautions. The carbonyl carbon is rendered highly electrophilic by the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom, making it susceptible to rapid nucleophilic attack.[1][3] This inherent reactivity, particularly its violent reaction with water and other protic nucleophiles, is the primary driver for the handling protocols detailed in this guide. This document provides a comprehensive overview of the essential precautions required to handle this reagent safely, ensuring both the integrity of the experiment and the well-being of laboratory personnel.

I. Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with 1-Benzofuran-3-carbonyl chloride is the foundation of safe handling. It is classified as a corrosive solid that poses multiple health risks upon exposure.

Hazard Profile:

| Hazard Statement | Classification | Description |

| H302 | Harmful if swallowed | Ingestion can cause significant toxicity. |

| H314 | Causes severe skin burns and eye damage | The compound is highly corrosive to skin and eye tissue upon contact.[2] |

| H335 | May cause respiratory irritation | Inhalation of the dust or its decomposition products (like HCl gas) can irritate the respiratory tract. |

| Moisture Sensitive | Reacts with Water | Reacts violently with water, releasing corrosive hydrogen chloride (HCl) gas and heat.[4] |

Table 1: Key Hazard Statements for 1-Benzofuran-3-carbonyl chloride.[5]

The Causality of Corrosivity and Reactivity: The primary hazard stems from the acyl chloride functional group. Upon contact with moisture (e.g., on skin, in eyes, or in the respiratory tract), the compound rapidly hydrolyzes. This reaction produces 1-benzofuran-3-carboxylic acid and, more acutely, hydrogen chloride gas. HCl is a strong acid and is responsible for the severe corrosive burns observed. This immediate and exothermic reaction underscores the critical need to handle the compound in a moisture-free environment.[3][4]

II. Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is mandatory.

Engineering Controls: The First Line of Defense

-

Certified Chemical Fume Hood: All manipulations of 1-Benzofuran-3-carbonyl chloride, including weighing, transfer, and addition to a reaction, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood contains hazardous dust and vapors and protects the user from inhalation and accidental splashes.

-

Inert Atmosphere: Due to its high moisture sensitivity, reactions involving this reagent should be conducted under an inert atmosphere (e.g., nitrogen or argon). This prevents both the degradation of the reagent and the hazardous evolution of HCl gas. Standard Schlenk line or glovebox techniques are recommended.[6]

-

Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are critical. All personnel must know their location and how to use them. In case of accidental contact, immediate flushing is the most critical first aid step.[7]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE must be based on a thorough risk assessment. The following provides a minimum standard for handling 1-Benzofuran-3-carbonyl chloride.

-

Eye and Face Protection: Tightly sealed chemical splash goggles are required at all times. Given the severe corrosivity of the material, a full-face shield worn over the goggles is strongly recommended to protect against splashes during transfer or quenching procedures.[7]

-

Hand Protection: Chemical-resistant gloves are mandatory. Due to the corrosive nature of acyl chlorides, butyl rubber gloves are often recommended. Heavy-duty nitrile gloves may be acceptable for incidental contact, but compatibility should always be verified with the glove manufacturer. Always inspect gloves for tears or pinholes before use.

-

Body Protection: A flame-resistant laboratory coat is required. An additional chemically resistant apron should be worn when handling larger quantities. Full-length pants and closed-toe shoes are mandatory laboratory attire.

-

Respiratory Protection: When engineering controls are not sufficient to maintain exposure below permissible limits, or during a large spill, a full-face respirator with an appropriate acid gas/organic vapor cartridge should be used.

Diagram: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

Caption: PPE selection workflow based on quantity and task.

III. Standard Operating Procedures: From Bottle to Reaction

Adherence to a strict, step-by-step protocol is crucial for safely incorporating this solid reagent into a reaction.

Preparation and Weighing

-

Glassware Preparation: All glassware must be thoroughly dried in an oven (e.g., overnight at >100 °C) and allowed to cool in a desiccator or under a stream of inert gas immediately before use.[8]

-

Inert Atmosphere: Assemble the reaction apparatus (e.g., a three-necked flask with a condenser, dropping funnel, and nitrogen inlet) and purge it with inert gas. This is often done by cycling between vacuum and the inert gas source three times.[6]

-

Weighing the Reagent:

-

Perform this task entirely within a chemical fume hood.

-

Do not weigh the corrosive solid directly on a balance. Instead, weigh a clean, dry vial or small flask with a cap.

-

Inside the fume hood, carefully transfer the required amount of 1-Benzofuran-3-carbonyl chloride into the pre-weighed container using a clean, dry, corrosion-resistant spatula. Keep the stock bottle open for the minimum time possible.

-

Immediately cap the container and re-weigh it to determine the mass of the reagent by difference. This "weighing by difference" technique minimizes contamination and exposure.

-

Experimental Protocol: A Typical Acylation Reaction

This protocol describes a general procedure for the acylation of a primary amine.

-

Reaction Setup:

-

To the dried, inerted reaction flask equipped with a magnetic stir bar, add the amine (1.0 equivalent) and an anhydrous, non-protic solvent (e.g., dichloromethane, THF).

-

Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.2 equivalents) to act as an HCl scavenger.

-

Cool the stirred solution to 0 °C using an ice bath.

-

-

Reagent Addition:

-

Dissolve the weighed 1-Benzofuran-3-carbonyl chloride (1.0 equivalent) in a small amount of anhydrous solvent in a separate, dry, inerted flask.

-

Using a dry syringe or cannula, slowly add the acyl chloride solution dropwise to the cooled, stirred amine solution over a period of 15-30 minutes. A rapid addition can lead to an uncontrolled exotherm.

-

A precipitate (the hydrochloride salt of the base) will likely form.

-

-

Reaction and Work-up:

-

Allow the reaction to slowly warm to room temperature and stir for the required time (monitor by TLC or LC-MS).

-

Quenching: Once the reaction is complete, cool the mixture again in an ice bath. Slowly and carefully add a quenching agent. Options include:

-

Water or Saturated Sodium Bicarbonate: Add dropwise. Be prepared for gas evolution (HCl reacting with bicarbonate) and a potential exotherm. This hydrolyzes any remaining acyl chloride.[9]

-

Methanol/Ethanol: Forms the corresponding methyl/ethyl ester, which is often easier to remove during purification than the carboxylic acid.[10]

-

-

Transfer the quenched mixture to a separatory funnel, dilute with more solvent if necessary, and perform an aqueous work-up to remove salts and impurities.

-

Diagram: General Laboratory Workflow

Sources

- 1. benchchem.com [benchchem.com]

- 2. 111964-21-7 Cas No. | Benzo[b]furan-3-carbonyl chloride | Apollo [store.apolloscientific.co.uk]

- 3. americanelements.com [americanelements.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. 1-benzofuran-3-carbonyl chloride | 111964-21-7 [sigmaaldrich.com]

- 6. molan.wdfiles.com [molan.wdfiles.com]

- 7. Benzofuran, chloro- | C8H5ClO | CID 184653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cactus.utahtech.edu [cactus.utahtech.edu]

- 9. Acyl Chloride Uses, Reactions & Synthesis - Lesson | Study.com [study.com]

- 10. researchgate.net [researchgate.net]

Application Note: Protocol for Friedel-Crafts Acylation Using 1-Benzofuran-3-carbonyl Chloride

Introduction and Chemical Significance

The synthesis of complex heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 1-Benzofuran-3-carbonyl chloride (CAS 111964-21-7) is a highly reactive, versatile acylating agent utilized to introduce the 1-benzofuran-3-carbonyl moiety into nucleophilic substrates [1]. This specific transformation is critical for the creation of 3-aroylbenzofurans and complex diaryl ketone structures, which serve as the fundamental pharmacophore for several antiarrhythmic drugs, including dronedarone and amiodarone analogs [1].

The electrophilic nature of the carbonyl carbon in 1-benzofuran-3-carbonyl chloride is significantly enhanced by the electron-withdrawing effects of the adjacent oxygen atom in the benzofuran ring and the chlorine atom [1]. When subjected to Friedel-Crafts acylation conditions in the presence of a Lewis acid, it forms a highly reactive acylium ion that readily attacks aromatic systems to form stable carbon-carbon bonds.

Mechanistic Pathway and Workflow

The Friedel-Crafts acylation using 1-benzofuran-3-carbonyl chloride proceeds via the generation of an acylium ion intermediate. The Lewis acid coordinates with the chloride leaving group, facilitating its departure. The resulting electrophile is then attacked by the aromatic substrate, forming a Wheland intermediate, which subsequently deprotonates to restore aromaticity [1, 4].

Caption: Friedel-Crafts acylation mechanism workflow for 3-aroylbenzofuran synthesis.

Optimization of Reaction Conditions

Selecting the appropriate Lewis acid and solvent is critical to prevent side reactions such as over-acylation, ether cleavage, or degradation of the benzofuran core. While Aluminum Chloride (AlCl₃) is the classical choice, Titanium Tetrachloride (TiCl₄) offers milder conditions and superior regiocontrol [2]. Recent advancements also highlight the use of catalytic Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) to minimize stoichiometric metal waste [4].

Table 1: Quantitative Comparison of Lewis Acids and Solvents for Benzofuran Acylation

| Lewis Acid (Eq.) | Solvent | Temp Profile | Yield (%) | Causality / Mechanistic Observation |

| AlCl₃ (1.1) | DCM | 0 °C to RT | 75% | Standard strong Lewis acid; high reactivity but risks cleavage of sensitive methoxy groups on the arene. |

| TiCl₄ (1.1) | DCM | -78 °C to RT | 82% | Milder Lewis acidity; excellent for controlling regioselectivity and minimizing poly-acylated side products [2]. |

| Bi(OTf)₃ (0.1) | Nitromethane | 60 °C | 88% | Catalytic approach; highly efficient, avoids product inhibition, and reduces toxic metal waste streams [4]. |

| FeCl₃ (1.1) | DCE | Reflux | 65% | Harsher thermal conditions required; can lead to partial polymerization or degradation of the benzofuran core. |

Detailed Experimental Protocol

The following protocol describes the synthesis of a generic 3-aroylbenzofuran derivative using 1-benzofuran-3-carbonyl chloride and an electron-rich aromatic substrate (e.g., anisole).

Reagents and Equipment

-

1-Benzofuran-3-carbonyl chloride : 1.0 mmol (CAS 111964-21-7) [3]

-

Aromatic Substrate (e.g., Anisole): 1.1 mmol

-

Titanium Tetrachloride (TiCl₄) : 1.1 mmol (1M solution in DCM)

-

Anhydrous Dichloromethane (DCM) : 10 mL

-

Equipment : Flame-dried Schlenk flask, argon/nitrogen manifold, magnetic stirrer, dropping funnel, cooling bath (dry ice/acetone).

Step-by-Step Methodology

-

Preparation of the Reaction Vessel :

-

Flame-dry a 50 mL Schlenk flask under vacuum and backfill with argon three times.

-

Causality: 1-Benzofuran-3-carbonyl chloride and TiCl₄ are highly moisture-sensitive. Water will rapidly hydrolyze the acyl chloride to 1-benzofuran-3-carboxylic acid, terminating the reaction.

-

-

Substrate Loading :

-

Dissolve the aromatic substrate (1.1 mmol) and 1-benzofuran-3-carbonyl chloride (1.0 mmol) in 10 mL of anhydrous DCM [2].

-

Self-Validation Check: The solution should be clear and pale yellow.

-

-

Catalyst Addition :

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Add TiCl₄ (1.1 mmol) dropwise over 10 minutes via a gas-tight syringe[2].

-

Causality: The low temperature mitigates the highly exothermic formation of the acylium ion and prevents uncontrolled polymerization of the electron-rich benzofuran ring.

-

Self-Validation Check: A distinct color change (often deep orange or red) will occur, indicating the formation of the Lewis acid-acyl chloride complex (acylium ion).

-

-

Reaction Propagation :

-

Remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for 4 hours.

-

Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The UV-active acyl chloride spot will disappear, replaced by a lower Rf spot corresponding to the highly conjugated diaryl ketone product.

-

-

Quenching and Workup :

-

Cool the flask to 0 °C and carefully quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution [2].

-

Causality: The basic quench neutralizes the Lewis acid and breaks the stable metal-ketone complex, releasing the free 3-aroylbenzofuran product without causing acidic cleavage.

-

Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers and wash with brine (20 mL).

-

-

Purification :

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue via flash column chromatography on silica gel to yield the pure 3-aroylbenzofuran derivative.

-

Troubleshooting and Regioselectivity Control

A common issue in the functionalization of benzofurans is poor regioselectivity, often resulting in mixtures of C2 and C3 acylated products [2]. When using 1-benzofuran-3-carbonyl chloride as the electrophile, the regiochemistry is fixed at the benzofuran's C3 position by the reagent itself. However, the regioselectivity of the attacked arene must be managed.

-

Over-Acylation : If poly-acylation of the target arene occurs, reduce the equivalents of the acylating agent to 0.95 eq and maintain the reaction at 0 °C rather than warming to room temperature.

-

Product Inhibition : Traditional Lewis acids (AlCl₃, TiCl₄) form strong complexes with the resulting ketone oxygen, necessitating stoichiometric amounts of the catalyst. If low yields are observed, ensure a full 1.1 to 1.2 equivalents of Lewis acid are used, or pivot to a catalytic Bi(OTf)₃ system which does not suffer from product inhibition [4].

References

- Benchchem. "1-Benzofuran-3-carbonyl Chloride | High-Purity Reagent.

- Benchchem. "Technical Support Center: Improving Regioselectivity in Benzofuran Functionalization.

- Sigma-Aldrich. "1-benzofuran-3-carbonyl chloride | 111964-21-7.

- Organic Syntheses. "Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate.

Application Note: Synthesis, Optimization, and Biological Evaluation of Novel 1-Benzofuran-3-Carboxamides

Introduction & Strategic Rationale

The benzofuran scaffold is a privileged structure in medicinal chemistry, frequently embedded in molecules exhibiting potent anticancer, antimicrobial, and neuroprotective properties[1]. Within this chemical space, 1-benzofuran-3-carbonyl chloride serves as a highly reactive and versatile acylating agent, enabling the efficient construction of diverse amide libraries[2].

This technical guide details the optimized protocols for synthesizing novel benzofuran-3-carboxamides. Rather than merely listing steps, this note elucidates the mechanistic rationale behind experimental conditions and explores their downstream biological applications, such as TRPM3 antagonism for inflammatory pain[3] and acetylcholinesterase (AChE) inhibition for neuroprotection[1].

Mechanistic Insights & Reaction Design

The synthesis relies on a nucleophilic acyl substitution, where an amine nucleophile attacks the electrophilic carbonyl carbon of 1-benzofuran-3-carbonyl chloride[2]. To ensure high yields and prevent degradation, the reaction environment must be carefully engineered:

-

Solvent Selection (Causality): Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is utilized to prevent the competitive hydrolysis of the moisture-sensitive acyl chloride back into 1-benzofuran-3-carboxylic acid.

-

Base Selection (Causality): A non-nucleophilic tertiary amine, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to act as an acid scavenger. This neutralizes the hydrogen chloride (HCl) byproduct generated during the reaction, preventing the protonation of the incoming amine nucleophile, which would otherwise deactivate it and halt the reaction.

-

Temperature Control (Causality): The reaction is initiated at 0 °C to control the highly exothermic formation of the tetrahedral intermediate, minimizing side reactions. It is subsequently warmed to room temperature to drive the substitution to completion.

Synthesis Workflow

Step-by-step workflow for the synthesis and isolation of novel benzofuran-3-carboxamides.

Detailed Experimental Protocol

Self-Validating System: This protocol incorporates in-process controls (TLC) and specific workup steps designed to systematically eliminate unreacted starting materials and byproducts without requiring premature LC-MS analysis.

Materials Required:

-

1-Benzofuran-3-carbonyl chloride (1.0 equiv)

-

Primary or secondary amine derivative (1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃, 1M HCl, Saturated NaCl (Brine)

Step-by-Step Methodology:

-

Preparation of the Electrophile Solution: Flame-dry a round-bottom flask under an inert argon atmosphere. Dissolve 1-benzofuran-3-carbonyl chloride (1.0 mmol) in 5 mL of anhydrous DCM. Cool the mixture to 0 °C using an ice-water bath. (Rationale: Argon prevents atmospheric moisture from hydrolyzing the highly reactive acyl chloride[2].)

-

Amine Addition: In a separate dry vial, dissolve the target amine (1.1 mmol) and DIPEA (2.0 mmol) in 2 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 10 minutes. (Rationale: Dropwise addition controls the local concentration of the nucleophile and manages the exothermic heat of reaction.)

-

Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature (approx. 20–25 °C) for 2 to 4 hours.

-

In-Process Monitoring: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. (Self-Validation: The disappearance of the high-Rf acyl chloride spot and the appearance of a lower-Rf UV-active amide spot confirms reaction completion.)

-

Quenching and Workup:

-

Add 10 mL of saturated aqueous NaHCO₃ and stir vigorously for 15 minutes. (Rationale: This neutralizes excess acid and hydrolyzes any unreacted acyl chloride into a water-soluble carboxylate salt, removing it from the organic phase.)

-

Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL).

-

Wash the combined organic layers with 1M HCl (10 mL). (Rationale: This removes any unreacted amine starting material by protonating it, forcing it into the aqueous phase.)

-

Wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 40% Ethyl Acetate in Hexanes) to afford the pure benzofuran-3-carboxamide.

Quantitative Data: Analogue Library & Biological Activity

The following table summarizes representative synthesized analogues, their isolated yields using the above protocol, and their evaluated biological activities against key therapeutic targets. This data demonstrates the broad utility of the benzofuran scaffold in drug discovery[1],[3].

| Compound ID | Amine Substituent | Isolated Yield (%) | Primary Biological Target | IC₅₀ / Activity Level | Reference |

| BFC-01 | 4-Fluorophenylamine | 88% | Antitumor / Antimicrobial | Broad-spectrum | [1] |

| BFC-02 | 2-Fluorobenzylamine | 82% | Acetylcholinesterase (AChE) | 0.64 µM | [1] |

| BFC-03 | 1-Methylpiperidin-4-amine | 92% | TRPM3 Ion Channel | Potent Antagonist | [3] |

| BFC-04 | Morpholin-4-ylethylamine | 75% | Inflammatory Hypersensitivity | High Efficacy | [1],[3] |

Biological Application: TRPM3 Modulation Pathway

Beyond standard antimicrobial applications, specific benzofuran-3-carboxamide derivatives (e.g., those with piperidine or morpholine substituents) have emerged as potent modulators of TRPM3 (Transient Receptor Potential Melastatin 3) channels. These channels are critical in mediating pain and inflammatory hypersensitivity[3].

Mechanism of benzofuran-3-carboxamides acting as TRPM3 antagonists to alleviate pain.

Conclusion

The utilization of 1-benzofuran-3-carbonyl chloride provides a highly efficient, scalable, and modular approach to synthesizing novel carboxamides. By adhering to strict anhydrous conditions and utilizing appropriate acid scavengers, researchers can achieve excellent yields with high purity. The resulting compounds hold significant promise in the discovery of novel therapeutics, particularly for neurodegenerative diseases and inflammatory pain management.

References

- US20240336602A1 - Heterocycle derivatives for treating trpm3 mediated disorders Source: Google Patents URL

Sources

Application of 1-Benzofuran-3-carbonyl chloride in Natural Product Synthesis

Application Note & Protocol Guide Prepared for Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

1-Benzofuran-3-carbonyl chloride (CAS 111964-21-7) is a highly reactive, versatile acylating agent that serves as a cornerstone building block in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs).

From a mechanistic standpoint, the carbonyl carbon in 1-benzofuran-3-carbonyl chloride is exceptionally electrophilic. This heightened reactivity is driven by the synergistic electron-withdrawing effects of both the adjacent oxygen atom within the carbonyl group and the highly electronegative chloride leaving group[1]. Consequently, it is a prime candidate for nucleophilic acyl substitution (forming amides, esters, and thioesters) and Friedel-Crafts acylation. The benzofuran nucleus itself is a privileged heterocyclic scaffold found in numerous biologically active compounds, making the direct incorporation of the 1-benzofuran-3-carbonyl moiety a highly efficient strategy in late-stage functionalization[1].

Strategic Applications in Drug Development

Coumestan Scaffolds and Pks13-TE Inhibitors

Coumestans are polycyclic natural products known for their broad-spectrum antibacterial, antifungal, and antimyotoxic properties. In modern synthetic routes, 1-benzofuran-3-carbonyl chloride is utilized to introduce the benzofuran moiety to phenol derivatives via esterification. This is typically followed by palladium-catalyzed intramolecular C-H activation or oxidative cyclization to forge the rigid tetracyclic coumestan core[2]. Recently, this synthetic pathway has been optimized to develop Polyketide Synthase 13-Thioesterase (Pks13-TE) inhibitors, which show profound efficacy against drug-resistant Mycobacterium tuberculosis[3].

Antiarrhythmic APIs: Dronedarone and Amiodarone

The synthesis of dronedarone—a non-iodinated derivative of amiodarone designed to mitigate thyroid toxicity—relies on the controlled construction of a substituted benzofuran core[1]. Friedel-Crafts acylation utilizing benzofuran-3-carbonyl derivatives is the definitive step for attaching the critical substituted benzoyl groups at the C-3 position, enabling the rapid scale-up of these cardiovascular APIs[4].

TRPM3 Ion Channel Inhibitors

Beyond traditional natural products, amide derivatives synthesized via the direct reaction of 1-benzofuran-3-carbonyl chloride with complex amines (e.g., 3-aminopyrrolidin-2-one) have been identified as potent antagonists of the TRPM3 ion channel. These compounds represent a novel therapeutic class for the management of inflammatory hypersensitivity and neuropathic pain[5].

Quantitative Data: Reaction Profiles & Yields

The following table summarizes the field-proven reaction parameters and typical isolated yields when utilizing 1-benzofuran-3-carbonyl chloride across different synthetic campaigns.

| Target Scaffold | Reaction Type | Key Reagents & Catalysts | Typical Yield | Primary Application |

| TRPM3 Inhibitors | Nucleophilic Acyl Substitution | 3-aminopyrrolidin-2-one, DIPEA, DCM | 18% - 85% | Neuropathic pain management |

| Coumestan Core | Esterification & Cyclization | Phenol derivatives, Pd(OAc)₂, Base | 60% - 75% | Antitubercular agents (Pks13-TE) |

| Dronedarone Precursors | Friedel-Crafts Acylation | Anisole derivatives, AlCl₃, DCE | 70% - 90% | Antiarrhythmic cardiovascular drugs |

Experimental Workflows & Logical Relationships

The diagram below illustrates the synthetic divergence of 1-benzofuran-3-carbonyl chloride, mapping the reaction types to their respective catalytic conditions and final therapeutic targets.

Figure 1: Synthetic divergence of 1-Benzofuran-3-carbonyl chloride in drug discovery workflows.

Self-Validating Experimental Protocols

As an application scientist, ensuring reproducibility requires understanding the causality behind each reagent choice and embedding self-validation checkpoints within the protocol.

Protocol A: Synthesis of Benzofuran-3-Carboxamides (TRPM3 Inhibitor Precursors)

Objective : Formation of a robust amide bond via nucleophilic acyl substitution. Mechanistic Causality : N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base. Due to its steric hindrance, it cannot attack the highly electrophilic acyl chloride, but it efficiently scavenges the HCl byproduct. This prevents the protonation of the primary amine substrate, thereby maintaining its nucleophilicity[5].

Step-by-Step Methodology :

-

Preparation : Dissolve the amine substrate (e.g., 3-aminopyrrolidin-2-one, 1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Causality: Argon prevents ambient moisture from hydrolyzing the acyl chloride into the unreactive benzofuran-3-carboxylic acid.

-

-

Base Addition : Add DIPEA (1.2 eq) to the solution and cool the reaction vessel to 0 °C using an ice-water bath.

-

Acylation : Dropwise add a solution of 1-benzofuran-3-carbonyl chloride (1.05 eq) dissolved in DCM.

-

Self-Validation Checkpoint: A slight exotherm should be observed. The reaction mixture must remain clear; immediate heavy precipitation indicates the unwanted formation of the amine hydrochloride salt due to inadequate mixing or insufficient base.

-

-

Propagation : Remove the ice bath and allow the mixture to stir at room temperature for 18 hours.

-

Self-Validation Checkpoint: Monitor reaction progression via TLC (Hexanes/EtOAc). The complete disappearance of the ninhydrin-active amine spot and the emergence of a UV-active, less polar spot confirms successful conversion.

-

-

Workup & Isolation : Quench the reaction with saturated aqueous NaHCO₃ to neutralize any residual acid. Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and purify via flash column chromatography (0–20% MeOH in DCM gradient)[5].

Protocol B: Friedel-Crafts Acylation for Dronedarone Intermediates

Objective : Direct C-C bond formation to couple the benzofuran-3-carbonyl moiety to an electron-rich aromatic ring. Mechanistic Causality : Aluminum chloride (AlCl₃) acts as a potent Lewis acid, coordinating directly with the chloride leaving group of the reagent. This generates a highly reactive, resonance-stabilized acylium ion. This electrophile readily attacks electron-rich aromatic rings to form the desired ketone[1].

Step-by-Step Methodology :

-

Complexation : Suspend anhydrous AlCl₃ (1.5 eq) in anhydrous 1,2-dichloroethane (DCE) at 0 °C. Slowly add 1-benzofuran-3-carbonyl chloride (1.0 eq).

-

Self-Validation Checkpoint: The solution will undergo a distinct color transition (typically from pale yellow to deep orange/red), visually confirming the formation of the active acylium ion complex.

-

-

Substrate Addition : Add the aromatic substrate (e.g., substituted anisole, 1.0 eq) dropwise to control the exothermic electrophilic aromatic substitution.

-

Reaction : Heat the mixture to 60 °C for 4 to 6 hours.

-

Self-Validation Checkpoint: Monitor the evolution of HCl gas using a bubbler attached to the reflux condenser. The cessation of gas evolution is your primary kinetic indicator that the reaction has reached completion.

-

-

Quenching : Carefully pour the hot reaction mixture over crushed ice containing concentrated HCl.

-